molecular formula C7H13NO4S B1443495 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid CAS No. 1316222-44-2

1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid

Cat. No. B1443495
CAS RN: 1316222-44-2
M. Wt: 207.25 g/mol
InChI Key: MRLYGGDJGQZKLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C7H13NO4S . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine-3-carboxylic acid derivatives has been achieved via asymmetric Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This method allows for the concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .


Molecular Structure Analysis

The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists. The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine-3-carboxylic acid derivatives are typically organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .

Scientific Research Applications

C-H Functionalization and Redox-Annulation

Compounds such as pyrrolidine are involved in C-H functionalization and redox-annulations with α,β-unsaturated carbonyl compounds. This process is facilitated by carboxylic acid and results in the formation of ring-fused pyrrolines, which can be further oxidized to pyrroles or reduced to pyrrolidines. Such reactions are fundamental in synthesizing heterocyclic compounds, which have various applications in medicinal chemistry and drug development (Kang et al., 2015).

Extraction and Separation Techniques

Research has been conducted on the extraction of related carboxylic acids using different solvents and techniques. For instance, the extraction of Pyridine-3-carboxylic acid using 1-Dioctylphosphoryloctane (TOPO) has been studied to understand the equilibrium and efficiency of such processes. These techniques are crucial for purifying and isolating chemical compounds for pharmaceutical and biochemical applications (Kumar & Babu, 2009).

Enantioselective Synthesis

The enantioselective synthesis of secondary amines, including pyrrolidine derivatives, with a Cu(I)/acid-thiourea catalyst combination highlights the importance of chirality in chemical synthesis. Such methodologies are vital in creating compounds with specific stereochemistry, which is often critical for their biological activity (Zhao & Seidel, 2015).

Asymmetric Synthesis and Cyclization Reactions

Asymmetric synthesis and cyclization reactions to produce chiral pyrrolidines are significant in medicinal chemistry. For example, the synthesis of (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid through nitrile anion cyclization demonstrates the creation of compounds with potential therapeutic applications (Chung et al., 2005).

Co-Crystal Formation

The study of co-crystal structures, such as the one formed between cis,cis-1,3,5-Cyclohexanetricarboxylic acid and bipyridine homologues, reveals the intermolecular interactions that can be harnessed for designing new materials and pharmaceuticals (Bhogala & Nangia, 2003).

Safety and Hazards

The safety data sheet for pyrrolidine-3-carboxylic acid indicates that it causes serious eye damage . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended .

Future Directions

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds. It’s expected that this work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-ethylsulfonylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S/c1-2-13(11,12)8-4-3-6(5-8)7(9)10/h6H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLYGGDJGQZKLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid
Reactant of Route 3
1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid
Reactant of Route 5
1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid
Reactant of Route 6
1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.